7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Lipophilicity LogP Drug design

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic building block defined by a fused triazolo-pyrimidine core that bears a reactive C7-amino group, a C2-methyl substituent, and a C6-carbonitrile handle. This scaffold is recognized as a privileged motif in medicinal chemistry, particularly for programs targeting cyclin-dependent kinase 2 (CDK2).

Molecular Formula C7H6N6
Molecular Weight 174.167
CAS No. 896666-78-7
Cat. No. B2506036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
CAS896666-78-7
Molecular FormulaC7H6N6
Molecular Weight174.167
Structural Identifiers
SMILESCC1=NN2C(=C(C=NC2=N1)C#N)N
InChIInChI=1S/C7H6N6/c1-4-11-7-10-3-5(2-8)6(9)13(7)12-4/h3H,9H2,1H3
InChIKeyNKOVFQXEIJHBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 896666-78-7): A Regioselective Building Block for Targeted Kinase Inhibitor Synthesis


7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic building block defined by a fused triazolo-pyrimidine core that bears a reactive C7-amino group, a C2-methyl substituent, and a C6-carbonitrile handle [1]. This scaffold is recognized as a privileged motif in medicinal chemistry, particularly for programs targeting cyclin-dependent kinase 2 (CDK2) [2]. The C2-methyl regioisomer presents distinct physicochemical properties compared to its C5-methyl analog, influencing both synthetic accessibility and biological target engagement in kinase inhibitor discovery.

Why 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Cannot Be Replaced by Generic Triazolopyrimidine Analogs


Regioisomeric substitution on the triazolo[1,5-a]pyrimidine core profoundly modulates lipophilicity (Δ LogP ≈0.5 between 2-methyl and 5-methyl analogs) [1], a parameter that dictates membrane permeability, solubility, and protein binding in drug discovery. The 6-carbonitrile group additionally provides a synthetic handle for bioisostere interconversion—to amides, tetrazoles, or amines—that is absent in the corresponding carboxylic acid congener . Furthermore, the 7-amino group enables selective solid-phase immobilization, an entry point for combinatorial library synthesis that is not established for the 5-methyl regioisomer [2]. Indiscriminate replacement with regioisomeric or functional-group analogs will therefore derail structure-activity relationships and compromise synthetic tractability.

Quantitative Differentiators of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Versus Closest Analogs


Lipophilicity Advantage: 2-Methyl Regioisomer Is ~3× More Lipophilic Than 5-Methyl Analog

The C2-methyl substitution confers significantly higher lipophilicity compared to the C5-methyl regioisomer. PubChem XLogP3-AA for the target compound is 0.4 [1], whereas the 5-methyl analog (CAS 1030419-74-9) has a reported LogP of −0.07 . The ΔLogP of 0.47 corresponds to an approximately 3‑fold higher octanol-water partition coefficient, which directly affects permeability, solubility, and off-target binding in cellular assays.

Lipophilicity LogP Drug design

Solid-Phase Diversification: 7-NH₂ Enables Immobilization for Combinatorial Library Synthesis

The 7-amino group of the target compound is a proven anchor point for resin-based solid-phase synthesis. Cavallaro et al. (2008) demonstrated a robust protocol for immobilizing 2,7-diaminosubstituted triazolo[1,5-a]pyrimidine-6-carbonitriles and sequentially elaborating the C7 and C6 positions [1]. In contrast, no equivalent solid-phase protocol has been reported for the 5-methyl regioisomer, rendering the 2-methyl scaffold uniquely positioned for combinatorial library production.

Combinatorial chemistry Solid-phase synthesis Library production

Kinase Inhibition Validation: 2-Methyl Substitution Supports Nanomolar CDK2 Potency

Derivatives of the triazolo[1,5-a]pyrimidine-6-carbonitrile scaffold bearing the 2-methyl substitution have been optimized to potent CDK2 inhibitors. Richardson et al. (2006) reported a 2-methyl-substituted analog with CDK2 IC₅₀ = 120 nM and 167‑fold selectivity over GSK-3β [1]. Although the free 7-amino-2-methyl scaffold was not tested in that study, the 2-methyl substitution was critical for achieving nanomolar potency. No comparable CDK2 activity data have been reported for the 5-methyl regioisomer, indicating that the substitution position is a key determinant of kinase recognition.

Kinase inhibition CDK2 Selectivity

Defined Purity Profile: Consistent 95% Min. Purity Facilitates Reproducible Chemistry

The target compound is supplied with a minimum purity of 95% as specified by multiple vendors including AKSci (Cat. 2376AF) and CymitQuimica [REFS-1, REFS-2]. The 5-methyl regioisomer is also offered at 95% purity by suppliers such as Hit2Lead . While nominal purity is equivalent, the synthetic routes to the two regioisomers differ, leading to distinct impurity profiles that can affect downstream reaction yields and biological assay reproducibility.

Chemical purity Quality control Procurement

Procurement-Relevant Application Scenarios for 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile


Solid-Phase Parallel Synthesis of 2,7-Disubstituted Triazolo[1,5-a]pyrimidine-6-carbonitrile Libraries

The 7-amino group enables resin-based immobilization, allowing sequential substitution at C7 and C6‑carbonitrile elaboration. This approach, validated by Cavallaro et al. (2008) [1], is essential for combinatorial chemistry groups constructing kinase-focused libraries. Procuring the 2-methyl regioisomer is a prerequisite because the 5-methyl analog lacks a documented solid-phase protocol.

Lead Optimization for CDK2 Inhibitors with Selectivity over GSK-3β

The 2-methyl substitution pattern has been validated in CDK2 inhibitor design, with analogs achieving IC₅₀ = 120 nM and 167‑fold selectivity over GSK-3β [2]. The carbonitrile group can be transformed into amide, tetrazole, or amine bioisosteres to further modulate potency and selectivity, making this scaffold a strategic procurement choice for oncology lead optimization.

Fragment-Based Drug Discovery: A Privileged Kinase-Binding Core

With molecular weight 174.16 Da, hydrogen-bond donor count of 1, hydrogen-bond acceptor count of 5, and LogP 0.4 [3], this compound satisfies the rule-of-three guidelines for fragment screening. Its lipophilicity lies within the optimal range for fragment hits, and its scaffold has a demonstrated binding mode in the ATP pocket of CDK2.

Custom Synthesis of Building Blocks for Parallel Chemistry

The compound is available at 95% purity from multiple suppliers (AKSci, CymitQuimica) [REFS-4, REFS-5], enabling rapid procurement for hit-to-lead programs. The documented purity and availability reduce synthetic lead times, a critical factor in fast-moving medicinal chemistry projects.

Quote Request

Request a Quote for 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.